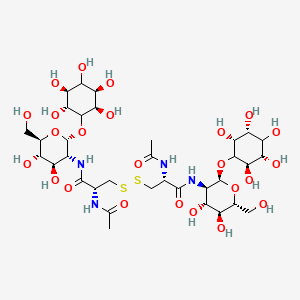
Mycothione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycothione is the disulfide resulting from oxidative coupling of the thiol groups of two molecules of mycothiol. It derives from a mycothiol.
常见问题
Basic Research Questions
Q. What are the standard experimental protocols for isolating and characterizing Mycothione in microbial samples?
- Methodological Answer: this compound isolation typically involves cell lysis (e.g., sonication or French press), followed by solvent extraction (methanol/chloroform mixtures) and chromatographic purification (HPLC or TLC). Characterization employs mass spectrometry (MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Reproducibility requires strict adherence to buffer pH (6.5–7.5) and temperature (4°C during extraction) to prevent degradation .
Q. How can researchers validate this compound’s role in oxidative stress response using knockout microbial models?
- Methodological Answer: Design comparative growth assays under oxidative stress (e.g., H₂O₂ exposure) using wild-type vs. This compound synthase-knockout strains. Quantify this compound levels via LC-MS and correlate with survival rates. Include controls for secondary antioxidants (e.g., glutathione) to isolate this compound-specific effects .
Q. What are the limitations of spectrophotometric assays for quantifying this compound in complex biological matrices?
- Methodological Answer: Spectrophotometry (e.g., Ellman’s reagent) may overestimate this compound due to cross-reactivity with thiol-containing compounds. Mitigate interference using pretreatment steps like protein precipitation (trichloroacetic acid) or tandem assays with enzymatic specificity (e.g., this compound reductase) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s binding affinity to metal ions be systematically resolved?
- Methodological Answer: Perform isothermal titration calorimetry (ITC) under standardized conditions (pH 7.4, 25°C) to measure binding constants. Compare results across studies by controlling for ionic strength and competing ligands. Use X-ray crystallography to validate binding sites and propose mechanistic models for discrepancies .
Q. What computational strategies are effective for predicting this compound’s interaction with novel enzymatic targets?
- Methodological Answer: Apply molecular docking simulations (AutoDock Vina) with this compound’s 3D structure (PubChem CID) against target enzymes. Validate predictions via site-directed mutagenesis and kinetic assays (Km/Vmax shifts). Integrate molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
Q. How should researchers design longitudinal studies to assess this compound’s stability in varying storage conditions?
- Methodological Answer: Use a factorial design testing temperature (-80°C, -20°C, 4°C), pH (5.0–8.0), and antioxidant additives (e.g., DTT). Quantify degradation via LC-MS at intervals (0, 30, 90 days). Apply Arrhenius kinetics to predict shelf-life and identify optimal storage protocols .
Q. Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response effects in heterogeneous cell populations?
- Methodological Answer: Use mixed-effects models to account for inter-sample variability. Normalize data to internal controls (e.g., protein content) and apply non-linear regression (GraphPad Prism) for EC₅₀ calculations. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s biosynthetic regulation?
- Methodological Answer: Employ pathway enrichment analysis (KEGG, MetaCyc) to link this compound levels with gene expression clusters. Use correlation networks (Cytoscape) to identify hub genes (e.g., mshC). Validate via CRISPR-Cas9 knockdown and targeted metabolite profiling .
Q. Literature & Knowledge Gaps
Q. What systematic review methodologies are suitable for synthesizing conflicting evidence on this compound’s evolutionary conservation?
- Methodological Answer: Conduct a scoping review (PRISMA-ScR guidelines) to map studies across microbial taxa. Use tools like Rayyan for screening and NVivo for thematic coding. Highlight gaps in understudied phyla (e.g., Archaea) and propose phylogenetically informed experiments .
Q. How can researchers employ machine learning to prioritize this compound-related genes for functional characterization?
- Methodological Answer: Train random forest models on genomic features (GC content, codon usage) and ortholog presence/absence data. Validate predictions with RNA-seq datasets from stress conditions. Prioritize genes with high feature importance scores for knockout studies .
Q. Methodological Best Practices
Table 1: Comparison of this compound Quantification Techniques
| Method | Sensitivity (LOD) | Specificity | Throughput | Ideal Use Case |
|---|---|---|---|---|
| LC-MS/MS | 0.1 nM | High | Low | Absolute quantification |
| ELISA | 1 nM | Moderate | High | High-throughput screens |
| Enzymatic Assay | 10 nM | Low | Medium | Functional activity |
Key Considerations :
属性
分子式 |
C34H58N4O24S2 |
|---|---|
分子量 |
971 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[[(2R)-2-acetamido-3-[[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]amino]-3-oxopropyl]disulfanyl]-N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]propanamide |
InChI |
InChI=1S/C34H58N4O24S2/c1-7(41)35-9(31(57)37-13-17(45)15(43)11(3-39)59-33(13)61-29-25(53)21(49)19(47)22(50)26(29)54)5-63-64-6-10(36-8(2)42)32(58)38-14-18(46)16(44)12(4-40)60-34(14)62-30-27(55)23(51)20(48)24(52)28(30)56/h9-30,33-34,39-40,43-56H,3-6H2,1-2H3,(H,35,41)(H,36,42)(H,37,57)(H,38,58)/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19?,20?,21-,22+,23-,24+,25+,26+,27+,28+,29?,30?,33+,34+/m0/s1 |
InChI 键 |
YKSIHFDRGQQOCJ-NSPRRIPUSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2[C@@H]([C@H](C([C@H]([C@H]2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)N[C@@H]3[C@H]([C@@H]([C@H](O[C@@H]3OC4[C@@H]([C@H](C([C@H]([C@H]4O)O)O)O)O)CO)O)O |
规范 SMILES |
CC(=O)NC(CSSCC(C(=O)NC1C(C(C(OC1OC2C(C(C(C(C2O)O)O)O)O)CO)O)O)NC(=O)C)C(=O)NC3C(C(C(OC3OC4C(C(C(C(C4O)O)O)O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















